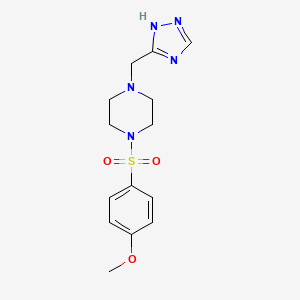![molecular formula C15H24N2O3S2 B6979246 2-[1-(3-Methylthiophen-2-yl)sulfonylpiperidin-2-yl]oxan-4-amine](/img/structure/B6979246.png)
2-[1-(3-Methylthiophen-2-yl)sulfonylpiperidin-2-yl]oxan-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(3-Methylthiophen-2-yl)sulfonylpiperidin-2-yl]oxan-4-amine is a complex organic compound featuring a piperidine ring, a thiophene ring, and an oxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-Methylthiophen-2-yl)sulfonylpiperidin-2-yl]oxan-4-amine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a sulfonylation reaction, where 3-methylthiophene is reacted with a sulfonyl chloride derivative.
Formation of the Oxane Ring: The oxane ring is formed through an etherification reaction, typically involving a suitable alcohol and an epoxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it back to a thiol or sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted amines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 2-[1-(3-Methylthiophen-2-yl)sulfonylpiperidin-2-yl]oxan-4-amine can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may allow it to interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules. Its reactivity and functional groups make it versatile for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-[1-(3-Methylthiophen-2-yl)sulfonylpiperidin-2-yl]oxan-4-amine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors through binding interactions facilitated by its functional groups. These interactions could modulate the activity of the target proteins, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[1-(3-Methylthiophen-2-yl)sulfonylpiperidin-2-yl]ethanamine: Similar structure but with an ethanamine group instead of an oxane ring.
2-[1-(3-Methylthiophen-2-yl)sulfonylpiperidin-2-yl]propan-1-amine: Contains a propan-1-amine group instead of an oxane ring.
Uniqueness
2-[1-(3-Methylthiophen-2-yl)sulfonylpiperidin-2-yl]oxan-4-amine is unique due to the presence of the oxane ring, which can impart different chemical properties and reactivity compared to its analogs. This structural difference can influence its interactions in both chemical and biological systems, potentially leading to unique applications and effects.
Propriétés
IUPAC Name |
2-[1-(3-methylthiophen-2-yl)sulfonylpiperidin-2-yl]oxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S2/c1-11-6-9-21-15(11)22(18,19)17-7-3-2-4-13(17)14-10-12(16)5-8-20-14/h6,9,12-14H,2-5,7-8,10,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUSYJOUIFZXFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)S(=O)(=O)N2CCCCC2C3CC(CCO3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(3-Bromo-2-tert-butylsulfanylphenyl)methyl]-3-(hydroxymethyl)piperidin-4-ol](/img/structure/B6979163.png)
![3,5-dimethyl-4-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B6979164.png)
![3-methyl-8-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]sulfonylquinoline](/img/structure/B6979171.png)
![4-[2-[3,6-dihydro-2H-pyran-5-ylmethyl(methyl)amino]-1-hydroxyethyl]benzonitrile](/img/structure/B6979173.png)



![(1R,2S)-2-(2-methylphenyl)-N-[(3-methyltriazol-4-yl)methyl]cyclopropan-1-amine](/img/structure/B6979200.png)
![N-ethyl-4-[2-(2-methoxyethoxy)ethyl]-N-propan-2-ylpiperazine-1-carboxamide](/img/structure/B6979205.png)
![2-[1-[(1-Tert-butylpyrazol-4-yl)methyl]piperidin-4-yl]-5-chloropyrimidine](/img/structure/B6979214.png)
![2-[1-(5-Chloro-4-methylthiophen-2-yl)sulfonylpiperidin-2-yl]oxan-4-amine](/img/structure/B6979229.png)
![2-[1-(2-Methylpyrazol-3-yl)sulfonylpiperidin-2-yl]oxan-4-amine](/img/structure/B6979240.png)
![2-[1-(2-Ethoxyethylsulfonyl)piperidin-2-yl]oxan-4-amine](/img/structure/B6979254.png)

